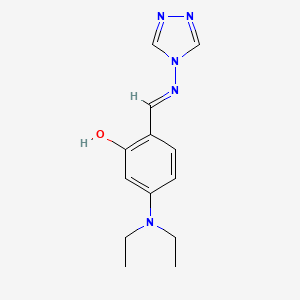![molecular formula C26H31NO3 B11553392 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide](/img/structure/B11553392.png)
2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide is an organic compound with a complex structure that includes a furan ring, a phenyl group, and an octyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Furan Ring Formation: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic aromatic substitution.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
- 2-methyl-N-[4-(methoxy)phenyl]-5-phenylfuran-3-carboxamide
- 2-methyl-N-[4-(ethoxy)phenyl]-5-phenylfuran-3-carboxamide
- 2-methyl-N-[4-(butoxy)phenyl]-5-phenylfuran-3-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the alkoxy group attached to the phenyl ring (octyloxy vs. methoxy, ethoxy, butoxy).
- Chemical Properties: Variations in the alkoxy group can influence the compound’s solubility, reactivity, and biological activity.
- Uniqueness: The octyloxy group in 2-methyl-N-[4-(octyloxy)phenyl]-5-phenylfuran-3-carboxamide provides unique hydrophobic properties, potentially enhancing its interaction with lipid membranes and biological targets.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H31NO3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-methyl-N-(4-octoxyphenyl)-5-phenylfuran-3-carboxamide |
InChI |
InChI=1S/C26H31NO3/c1-3-4-5-6-7-11-18-29-23-16-14-22(15-17-23)27-26(28)24-19-25(30-20(24)2)21-12-9-8-10-13-21/h8-10,12-17,19H,3-7,11,18H2,1-2H3,(H,27,28) |
InChI Key |
REWNMFBBZDBBLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11553319.png)
![2,4-dichloro-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553321.png)
![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11553330.png)
![4-bromo-2-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-5-(trifluoromethyl)phenyl}imino)methyl]phenol](/img/structure/B11553339.png)

![N'-[(E)-(3-bromo-4-hydroxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11553345.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11553350.png)
![4-Bromo-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11553351.png)
![2,4-diiodo-6-[(E)-{[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11553359.png)
![(3E)-3-{[(4-methoxyphenoxy)acetyl]hydrazono}-N-(3-nitrophenyl)butanamide](/img/structure/B11553374.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11553381.png)
![N-(3,4-dimethylphenyl)-N'-(1-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B11553389.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11553390.png)
![N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11553400.png)
